molecular formula C18H14N4 B5777838 3-{2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE

3-{2-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE

Cat. No.: B5777838
M. Wt: 286.3 g/mol
InChI Key: YXHJWRIAKFQKER-UHFFFAOYSA-N
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Description

3-{2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidinesThe unique structure of this compound, which includes a fused pyrazole and pyrimidine ring system, makes it a valuable scaffold for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of β-enaminone derivatives with aminopyrazoles under microwave irradiation, which yields high-purity products in good yields . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the cyclization process .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized using continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-{2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can be further functionalized for specific applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-{2-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-methyl-3-phenyl-7-pyridin-3-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-13-17(14-6-3-2-4-7-14)18-20-11-9-16(22(18)21-13)15-8-5-10-19-12-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHJWRIAKFQKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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